Product packaging for 2-(4-methoxy-1H-indol-3-yl)ethanamine(Cat. No.:CAS No. 3610-35-3)

2-(4-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B1607327
CAS No.: 3610-35-3
M. Wt: 190.24 g/mol
InChI Key: WMBARRJMPVVQEZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-3-yl)ethanamine is a high-purity synthetic indole ethylamine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a methoxy-substituted indole core, a privileged scaffold in pharmacology known for its versatile binding properties to diverse biological targets . The indole nucleus is a widespread structure in numerous biologically active molecules, and its derivatives are extensively investigated for a broad spectrum of therapeutic applications . Research into indole ethylamine analogs has demonstrated their potential as key structural motifs for developing novel therapeutics. Recent studies highlight that such derivatives can be designed as potent dual-target compounds, for instance, showing efficacy in activating peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1a), which are important targets in regulating lipid metabolism . This makes them promising leads for researching metabolic conditions such as non-alcoholic fatty liver disease (NAFLD) . Furthermore, indole-based compounds are prominently featured in antibacterial discovery efforts against challenging pathogens. Specific indole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, underscoring the scaffold's value in addressing antibiotic resistance . The 4-methoxy indole structure is also a key intermediate in synthesizing more complex molecules for neurological research, including studies on neurodegenerative disorders . This product is provided for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified scientists. It is not intended for human diagnostic, therapeutic, or veterinary use, nor is it for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1607327 2-(4-methoxy-1H-indol-3-yl)ethanamine CAS No. 3610-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBARRJMPVVQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189679
Record name 1H-Indole-3-ethanamine, 4-methoxy-
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-35-3
Record name 1H-Indole-3-ethanamine, 4-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine
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Synthetic Methodologies and Chemical Transformations of 2 4 Methoxy 1h Indol 3 Yl Ethanamine

Established Synthetic Routes for 2-(4-methoxy-1H-indol-3-yl)ethanamine and its Analogues

The construction of the this compound scaffold relies on foundational principles of indole (B1671886) synthesis, followed by the introduction and modification of functional groups to append the characteristic ethanamine side chain.

Classical Approaches in Indole Synthesis

The formation of the indole nucleus is the initial critical step. Several classical named reactions are instrumental in synthesizing substituted indoles, including the Fischer, Bischler, and Bartoli syntheses. nih.govrsc.orgbhu.ac.in

The Fischer indole synthesis is a prominent and widely used method for constructing the indole ring system. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 4-methoxyindole (B31235) derivatives, a 3-methoxyphenylhydrazine would be reacted with a suitable carbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. wikipedia.org The choice of acid catalyst, such as hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride, can influence the reaction's outcome. wikipedia.org However, the substitution pattern on the phenylhydrazine can affect the regioselectivity of the cyclization. For instance, with a meta-substituted phenylhydrazine, a mixture of 4- and 6-substituted indoles can be formed. youtube.com

The Bischler–Möhlau indole synthesis offers another route, involving the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.org While historically significant, this method often requires harsh reaction conditions and can result in low yields. wikipedia.org Modern modifications, such as the use of microwave irradiation, have been developed to improve its efficiency. wikipedia.org

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.orgbhu.ac.in This method provides a direct route to indoles that might be difficult to access through other classical methods.

A comparison of these classical methods is presented below:

Interactive Data Table: Comparison of Classical Indole Synthesis Methods
Synthesis Method Starting Materials Key Features Potential Limitations
Fischer Indole Synthesis Substituted phenylhydrazine, Aldehyde or ketoneWidely applicable, versatile for various substitutions. wikipedia.orgbyjus.comCan produce mixtures of isomers with meta-substituted hydrazines. youtube.com
Bischler-Möhlau Indole Synthesis α-haloketone, Aniline derivativeForms 2-aryl-indoles. wikipedia.orgOften requires harsh conditions and may give low yields. wikipedia.org
Bartoli Indole Synthesis Ortho-substituted nitroarene, Vinyl Grignard reagentGood for 7-substituted indoles. rsc.orgbhu.ac.inLimited to ortho-substituted nitroarenes. rsc.org

Functional Group Introduction and Modification Strategies

Once the 4-methoxyindole core is synthesized, the next step is the introduction of the ethanamine side chain at the C3 position. The high reactivity of the C3 position of the indole ring towards electrophiles facilitates this functionalization. chim.it

A common strategy involves the Gramine synthesis . This involves reacting the 4-methoxyindole with formaldehyde (B43269) and dimethylamine (B145610) to form 3-(dimethylaminomethyl)-4-methoxyindole (a Gramine derivative). The dimethylamino group is an excellent leaving group and can be displaced by a nucleophile, such as the cyanide ion, to form 3-(cyanomethyl)-4-methoxyindole. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields the desired this compound. bhu.ac.in

Another approach is the reductive amination of 3-(2-nitrovinyl)-4-methoxyindole, which can be prepared by the condensation of 4-methoxyindole-3-carbaldehyde with nitromethane. The reduction of the nitroalkene can be achieved using various reducing agents, such as lithium aluminum hydride, to afford the target tryptamine (B22526).

Functional group interconversion is a key concept in these synthetic sequences, where one functional group is transformed into another. ub.eduimperial.ac.uk For instance, the reduction of a nitrile or a nitro group to an amine is a critical functional group interconversion in the synthesis of tryptamines.

Considerations for Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of tryptamine derivatives, offering high selectivity and milder reaction conditions. nih.govnih.gov Enzymes such as aromatic L-amino acid decarboxylase (AADC) can catalyze the decarboxylation of tryptophan derivatives to the corresponding tryptamines. nih.gov For the synthesis of this compound, this would involve the enzymatic decarboxylation of 4-methoxy-L-tryptophan.

A two-step biocatalytic cascade has been developed for the synthesis of tryptamine analogs. researchgate.net This process can involve the initial synthesis of a tryptophan analog from an indole derivative, followed by enzymatic decarboxylation. researchgate.netgoogle.com For example, tryptophan synthase can be used to convert 4-methoxyindole to 4-methoxy-L-tryptophan, which is then decarboxylated by a tryptophan decarboxylase to yield this compound. google.com

Advanced Synthetic Strategies for this compound Analogues and Derivatives

Modern synthetic chemistry offers sophisticated strategies for the diversification of the this compound structure, enabling the creation of a wide range of analogues with tailored properties.

Late-Stage Diversification Techniques

Late-stage diversification involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. bohrium.comresearchgate.netchemrxiv.org This approach is highly efficient as it allows for the rapid generation of a library of related compounds from a common intermediate.

C-H functionalization has become a powerful tool for the late-stage diversification of indoles. rsc.orgchim.itacs.orgnih.gov This strategy allows for the direct introduction of functional groups at various positions on the indole ring without the need for pre-functionalized starting materials. chim.it Transition-metal catalysis, using metals like palladium, rhodium, and copper, has been extensively employed for the site-selective C-H functionalization of indoles at the C2, C3, and even the less reactive C4-C7 positions of the benzene (B151609) ring. rsc.orgacs.orgresearchgate.netnih.gov By employing directing groups attached to the indole nitrogen, chemists can control the position of functionalization. acs.orgnih.gov This allows for the synthesis of a diverse array of tryptamine analogues with substituents at various positions of the indole core.

Another innovative late-stage diversification strategy is skeletal editing , which involves the insertion or deletion of atoms within the core ring structure of a molecule. bohrium.comresearchgate.netchemrxiv.orgtechnion.ac.il For instance, a method for nitrogen atom insertion into the indole skeleton has been reported, leading to the formation of quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. bohrium.comresearchgate.net

Stereoselective Synthesis Methodologies

The synthesis of chiral tryptamine analogues, where the ethanamine side chain contains a stereocenter, requires stereoselective methods.

One approach is the regioselective ring opening of aziridines with indole nucleophiles. figshare.comnih.gov This method can be used to synthesize β-substituted tryptamines in an enantiospecific manner, where the stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the product. figshare.com

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines from tryptamines and aldehydes or ketones. nih.govresearchgate.netmdpi.com The development of asymmetric Pictet-Spengler reactions, using chiral catalysts or enzymes like strictosidine (B192452) synthase, allows for the stereoselective synthesis of tetrahydro-β-carbolines. nih.govnih.gov These compounds can then be further transformed into various chiral tryptamine derivatives. For instance, asymmetric transfer hydrogenation of 1-substituted-dihydro-β-carbolines using chiral catalysts can produce chiral 1-substituted-tetrahydro-β-carbolines with high enantiomeric excess. rsc.org

Interactive Data Table: Advanced Synthetic Strategies

Strategy Description Key Advantages Example Application
Late-Stage C-H Functionalization Direct introduction of functional groups onto the indole ring in late synthetic stages. rsc.orgchim.itacs.orgnih.govHigh efficiency, rapid generation of analogues. researchgate.netSynthesis of C4-C7 substituted tryptamines using directing groups. acs.org
Skeletal Editing Insertion or deletion of atoms within the indole core structure. bohrium.comresearchgate.netchemrxiv.orgtechnion.ac.ilAccess to novel heterocyclic scaffolds. bohrium.comNitrogen insertion to form quinazoline bioisosteres. researchgate.net
Asymmetric Pictet-Spengler Reaction Stereoselective synthesis of tetrahydro-β-carbolines from tryptamines. nih.govresearchgate.netControl of stereochemistry. nih.govEnzymatic synthesis of chiral tetrahydro-β-carbolines using strictosidine synthase. nih.gov
Aziridine Ring Opening Regioselective opening of aziridines with indole nucleophiles. figshare.comnih.govEnantiospecific synthesis of β-substituted tryptamines. figshare.comSynthesis of chiral tryptamine derivatives with defined stereocenters.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound, also known as 4-methoxytryptamine, is dictated by the functionalities present in its structure: the indole nucleus, the methoxy (B1213986) group attached to the benzene ring, and the primary amino group on the ethyl side chain. The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution, while the amino group provides a site for nucleophilic reactions, such as acylation and alkylation. The methoxy group, being an electron-donating group, further activates the indole ring, influencing its reactivity.

The indole nucleus within tryptamine derivatives is susceptible to oxidation. While specific studies detailing the oxidation of this compound are not extensively documented in the provided literature, the behavior of structurally related compounds offers insight. For instance, the analogous compound 4-hydroxy-5-methoxytryptamine is known to undergo rapid auto-oxidation. wikipedia.org This susceptibility to oxidation is a key characteristic of many indole derivatives, particularly those with activating hydroxyl or methoxy groups on the benzene ring. wikipedia.org Such reactions can potentially lead to the formation of complex quinone-type structures or other oxidized derivatives.

Reduction reactions can also be employed to modify the molecule. While the aromatic indole core is generally stable to typical reducing conditions, other functional groups introduced during derivatization can be targeted. A common synthetic strategy involves the reduction of an intermediate amide or glyoxylamide to form the corresponding amine. For example, in the synthesis of related tryptamines, a glyoxylamide intermediate, formed by reacting an indole with oxalyl chloride and an amine, is reduced to the final tryptamine product. nih.gov The choice of reducing agent is critical; powerful reagents like lithium aluminum hydride (LiAlH₄) are often used for the reduction of amides and carbonyl groups to amines and methylenes, respectively. chim.it

Table 1: Examples of Reagents in Oxidation and Reduction of Indole Derivatives

Reaction Type Reagent Functional Group Transformation Reference
Oxidation Auto-oxidation (air) Hydroxyindole to oxidized species wikipedia.org
Reduction Lithium Aluminum Hydride (LiAlH₄) Indoleglyoxylamide to Tryptamine nih.gov

The nucleophilic primary amine and the electron-rich indole ring are the primary sites for substitution and derivatization of this compound.

N-Derivatization: The ethylamine (B1201723) side chain is readily derivatized.

N-Alkylation: The primary amine can be alkylated to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. For example, reacting a tryptamine derivative with an excess of an alkyl iodide (such as iodoethane (B44018) or 1-iodopropane) under reflux conditions leads to the formation of the corresponding quaternary ammonium iodide salt. acs.org

N-Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy for creating a diverse library of derivatives. For instance, N-acylated derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized to explore their biological activities. nih.gov Similarly, various N-acyl derivatives of 5-methoxytryptamine (B125070) have been prepared, demonstrating the versatility of this reaction for creating compounds like N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide and N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide. chim.it

Indole Ring Substitution: The indole nucleus, activated by the 4-methoxy group, is susceptible to electrophilic substitution.

Reactions at C3: While the ethylamine chain already occupies the C3 position, reactions can be performed on a precursor indole. A common method for introducing a side chain at the C3 position is the reaction of the indole with oxalyl chloride. nih.govgoogle.com This forms a highly reactive indol-3-ylglyoxylyl chloride intermediate, which can then be reacted with an amine to form a glyoxylamide. nih.gov

Reactions at other positions: Electrophilic substitution can also occur at other positions on the indole ring, such as C2, C4, C5, C6, and C7, depending on the directing effects of the existing substituents and the reaction conditions. chim.it

Table 2: Selected Derivatization Reactions of Tryptamines

Reaction Type Reagent(s) Position of Derivatization Product Type Reference
N-Alkylation Excess Alkyl Iodide (e.g., Iodoethane) Amino Group Quaternary Ammonium Salt acs.org
N-Acylation Butyryl Chloride / Hexanoyl Chloride Amino Group N-Acyl Tryptamine (Amide) chim.it

Hydrazones are a class of organic compounds characterized by the C=N-N linkage, typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. dergipark.org.tr This reaction is a cornerstone in the synthesis of various heterocyclic systems and biologically active molecules.

The synthesis of hydrazone derivatives related to the indole structure generally involves a multi-step process. First, an indole-containing carbohydrazide (B1668358) is prepared. For example, a methyl indole-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding indole-carbohydrazide. chim.it This key intermediate is then condensed with a suitable aldehyde or ketone. The reaction is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid). nih.govnih.gov

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of a tetrahedral intermediate (a carbinolamine).

Dehydration (loss of a water molecule) from the intermediate to form the final hydrazone product with a stable C=N double bond. dergipark.org.tr

This process is reversible, and the hydrazone can be hydrolyzed back to its constituent hydrazide and carbonyl compound under aqueous acidic conditions. This reversibility can be a factor in both the synthesis and the biological action of these derivatives. The formation of hydrazones is used to create diverse molecular scaffolds; for instance, indole-based chalcones have been used as precursors, and thiosemicarbazones have been synthesized from indole carbaldehydes. chim.it

Table 3: Example of Hydrazone Synthesis from an Indole Precursor

Hydrazide/Hydrazine Precursor Carbonyl Compound Reaction Conditions Product Type Reference
Indole-2-carbohydrazide Various Aldehydes/Ketones Reflux in solvent Indole-2-yl-hydrazone chim.it
4-methoxyisophthalohydrazide Aromatic Aldehydes Reflux in glacial acetic acid 4-Methoxy-1,3-benzenediolylhydrazone nih.gov

Advanced Analytical and Structural Characterization Techniques in 2 4 Methoxy 1h Indol 3 Yl Ethanamine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(4-methoxy-1H-indol-3-yl)ethanamine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to piece together the compound's atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, data for its positional isomer, 5-methoxytryptamine (B125070), provides valuable comparative information. tandfonline.com For 5-methoxytryptamine, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal distinct signals corresponding to the different chemical environments of the atoms within the molecule. tandfonline.com In ¹³C NMR of 5-methoxytryptamine, characteristic peaks are observed for the methoxy (B1213986) group (≈56 ppm), the ethylamine (B1201723) side chain (Cα ≈ 29 ppm, Cβ ≈ 42 ppm), and the aromatic carbons of the indole (B1671886) ring (≈100-154 ppm). tandfonline.com It is anticipated that the ¹H and ¹³C NMR spectra of this compound would show comparable signals, with slight shifts in the aromatic region due to the different position of the methoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 4-methoxyphencyclidine HCl, shows characteristic absorbances for an amine salt in the 2000-2700 cm⁻¹ region and aliphatic C-H stretching around 2800-3000 cm⁻¹. uni-goettingen.de For this compound, one would expect to observe characteristic absorption bands corresponding to N-H stretching of the primary amine and the indole amine, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectra of tryptamine (B22526) derivatives are well-documented. proquest.com For the positional isomer, 5-methoxytryptamine, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethylamine side chain. nih.gov A common fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the side chain, leading to a stable immonium ion. mdpi.com

Table 1: Representative Spectroscopic Data for Methoxy-Tryptamine Derivatives

TechniqueCompoundKey Observations
¹³C NMR 5-MethoxytryptamineMeO: ~56 ppm; Cα: ~29 ppm; Cβ: ~42 ppm; Aromatic C: ~100-154 ppm tandfonline.com
IR 4-Methoxyphencyclidine HClAmine salt: 2000-2700 cm⁻¹; Aliphatic C-H: 2800-3000 cm⁻¹ uni-goettingen.de
MS (EI) 5-MethoxytryptamineMolecular ion peak and characteristic side-chain fragmentation nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis of tryptamines. proquest.comjapsonline.com For the separation of various tryptamine derivatives, a reversed-phase (RP) column, such as a LiChrospher® RP-18e, is often used. japsonline.com A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate (B1210297) at pH 2.5), methanol, and acetonitrile (B52724). japsonline.com Detection is commonly achieved using a UV detector, often set at a wavelength of 280 nm for tryptamines. japsonline.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purity screening of compounds. nih.gov For the analysis of tryptamines, silica (B1680970) gel plates are typically used as the stationary phase. nih.gov A variety of mobile phase systems can be employed, with the choice depending on the specific tryptamine and the desired separation. The separated spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent. nih.gov The retardation factor (Rf) value is a characteristic property of a compound under a given set of TLC conditions.

Table 2: Exemplary Chromatographic Conditions for Tryptamine Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection
HPLC LiChrospher® 100 RP-18e japsonline.com0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20) japsonline.comUV at 280 nm japsonline.com
TLC Silica Gel 60 nih.govn-hexane-ethyl acetate (46:4, v/v) nih.govUV light or visualizing reagent nih.gov

Crystallographic Analysis in Molecular Structure Determination

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of tryptamines in various matrices. mdpi.comcreative-proteomics.com A validated LC-MS method for the quantification of several psychoactive compounds, including the positional isomer 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), utilizes a C18 column with a gradient elution of water and acetonitrile containing formic acid. mdpi.com Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural elucidation of metabolites. nih.govresearchgate.net In a typical LC-MS/MS experiment, the parent ion of the target analyte is selected and fragmented to produce characteristic product ions, which are then monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like tryptamines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. albany.edu A common derivatization procedure involves acylation or silylation of the amine and indole N-H groups. nih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are useful for structural identification. mdpi.comnih.gov For example, the GC-MS analysis of a positional isomer, 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine, shows a distinct fragmentation pattern that allows for its identification. nih.gov

Molecular Pharmacology and Receptor Interaction Studies of 2 4 Methoxy 1h Indol 3 Yl Ethanamine

Investigation of Serotonergic System Interactions

The primary focus of research on 2-(4-methoxy-1H-indol-3-yl)ethanamine has been its interaction with the serotonergic system, a key network in the central nervous system that regulates mood, cognition, and various physiological processes. nih.gov

Receptor Binding Affinity Assays (in vitro methodologies)

In vitro binding assays are crucial for determining the affinity of a compound for specific receptors. These experiments typically involve using radiolabeled ligands to compete with the test compound for binding to receptor proteins expressed in cell lines. acs.org The affinity is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Studies have shown that this compound exhibits affinity for several serotonin (B10506) receptors. wikipedia.org For instance, one study reported Ki values of 235 nM for the 5-HT1A receptor, between 68 and 1,300 nM for the 5-HT2A receptor, and 340 nM for the 5-HT2C receptor. wikipedia.org In comparison to its structural isomer, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this compound displayed comparable affinity for the 5-HT2A receptor but a significantly lower affinity (21-fold less) for the 5-HT1A receptor. wikipedia.org

The broader family of tryptamines, to which this compound belongs, generally demonstrates affinity for a range of 5-HT receptors. nih.govresearchgate.net For example, many tryptamine (B22526) derivatives show notable binding to 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govresearchgate.net The substitution pattern on the indole (B1671886) ring and the ethylamine (B1201723) side chain significantly influences the binding profile. nih.govwisc.edu For example, 4-hydroxy substituted tryptamines often exhibit higher affinity across various 5-HT receptor subtypes compared to their 4-acetoxy counterparts. nih.gov

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of this compound and Related Tryptamines

Compound5-HT1A5-HT2A5-HT2C
This compound235 wikipedia.org68-1300 wikipedia.org340 wikipedia.org
4-HO-MPT106 nih.gov114 nih.gov150 nih.gov
4-HO-MET135 nih.gov177 nih.gov164 nih.gov
4-HO-DET414 nih.gov400 nih.gov436 nih.gov

This table is for illustrative purposes and includes data from various sources on related compounds to provide context.

Ligand-Receptor Docking and Modeling (in silico approaches)

In silico techniques, such as molecular docking and modeling, are computational methods used to predict the binding orientation and affinity of a ligand to its receptor. jbcpm.com These approaches provide valuable insights into the molecular interactions that govern ligand binding.

Computational docking analyses for related tryptamine derivatives have been performed to understand their interactions with serotonin receptors. researchgate.net For instance, studies on 5-MeO-tryptamines have predicted favorable interactions within the binding pockets of both 5-HT1A and 5-HT2A receptors. researchgate.netresearchgate.net These models help to identify key amino acid residues within the receptor that form hydrogen bonds or other interactions with the ligand, contributing to its binding affinity and selectivity. jbcpm.com While specific docking studies for this compound are not extensively detailed in the provided search results, the general principles of tryptamine-receptor interactions can be inferred from studies on analogous compounds. researchgate.netjocpr.com

Signal Transduction Pathway Modulation Studies at the Cellular Level

Beyond simple binding, it is essential to understand the functional consequences of a ligand's interaction with a receptor. Signal transduction studies at the cellular level investigate how a compound modulates downstream signaling pathways upon receptor activation. acs.org

For tryptamines, a primary focus is their effect on G-protein coupled receptors (GPCRs) like the 5-HT receptors. nih.gov Activation of these receptors can lead to various intracellular events, such as the mobilization of calcium (Ca2+) or the production of inositol (B14025) phosphates (IPs). researchgate.netresearchgate.net Many tryptamines act as agonists at 5-HT2A receptors, meaning they activate the receptor to produce a biological response. nih.govspiritpharmacist.com For example, studies on various 4-substituted tryptamines have demonstrated their ability to elicit Gq-mediated calcium flux in cells expressing 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net The potency and efficacy of these compounds can vary significantly based on their specific chemical structure. researchgate.net While direct cellular assay data for this compound is limited in the provided results, it is known to produce serotonergic effects in animal models, suggesting it acts as an agonist at relevant serotonin receptors. wikipedia.org

Exploration of Other Neurotransmitter System Modulations (e.g., Dopaminergic, Adrenergic)

While the primary target of this compound and related tryptamines is the serotonergic system, there is evidence of interaction with other neurotransmitter systems, including the dopaminergic and adrenergic systems. frontiersin.org

Comprehensive receptor profiling studies on various tryptamines have revealed affinities for adrenergic and dopamine (B1211576) receptors, although often at lower potencies compared to serotonin receptors. acs.org For example, some tryptamines have shown binding to α2A, α2B, and α2C adrenergic receptors. nih.gov Similarly, interactions with dopamine D2, D3, D4, and D5 receptors have been observed for certain analogues. acs.org The specific binding profile of this compound at these non-serotonergic receptors is not extensively detailed in the provided search results, but the broader class of tryptamines exhibits a complex polypharmacology. nih.gov

Table 2: Non-Serotonergic Receptor Interactions of Tryptamine Analogs

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
4-AcO-DALTα2A200-800 nih.gov
4-AcO-DALTα2B200-800 nih.gov
4-AcO-DALTα2C200-800 nih.gov

This table provides examples of non-serotonergic interactions for a related tryptamine to illustrate the potential for broader receptor activity.

Engagement with Histamine (B1213489) Receptors (e.g., H4R)

Interactions with histamine receptors have also been explored for some tryptamine derivatives. While comprehensive data for this compound is not available in the search results, broader screening panels of related compounds have included histamine receptors. acs.org For instance, some tryptamines have been assessed for their binding to H1 receptors. nih.gov However, significant affinity for histamine receptors does not appear to be a universal characteristic of this compound class.

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase) of this compound

A thorough review of scientific literature reveals a notable absence of direct research on the inhibitory or activating effects of this compound, also known as 4-methoxytryptamine, on monoamine oxidase (MAO) enzymes. While studies have characterized its interactions with serotonin receptors, its profile as an enzyme inhibitor, particularly for MAO-A and MAO-B, remains uninvestigated in published research.

For context, the interaction of structurally related methoxy-substituted tryptamines with MAO has been explored. Tryptamine itself is a known substrate for both MAO-A and MAO-B. nih.gov The position of the methoxy (B1213986) group on the indole ring appears to significantly influence the nature of the interaction with MAO.

For instance, the positional isomer 5-methoxytryptamine (B125070) (5-MeO-T) is a well-established substrate for MAO, with a preference for the MAO-A isoform. nih.gov Its metabolism by MAO-A is a primary route of inactivation. nih.gov Another related compound, 5-methoxy-α-methyltryptamine (5-MeO-AMT), has been demonstrated to be a very weak inhibitor of MAO-A, with a reported IC₅₀ value of 31,000 nM. wikipedia.org

In contrast to these findings for related molecules, there is no available data from in vitro or in vivo studies to characterize this compound as either a substrate or an inhibitor of MAO-A or MAO-B. Research has indicated that it is inactive as a monoamine releasing agent and is a very low-potency serotonin reuptake inhibitor.

The following table summarizes the available data on the MAO inhibitory activity of a related compound. It is important to note that this data is not for this compound and is provided for comparative purposes only, highlighting the need for direct research on the target compound.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition Data for a Structurally Related Tryptamine Derivative

Compound NameMAO-A IC₅₀ (nM)Nature of InteractionSource
5-methoxy-α-methyltryptamine (5-MeO-AMT)31,000Weak Inhibitor wikipedia.org

This table is for comparative purposes and does not represent data for this compound.

Biological Activities and Mechanistic Research of 2 4 Methoxy 1h Indol 3 Yl Ethanamine Excluding Clinical Outcomes

Antimicrobial Research Perspectives

Currently, there is a lack of specific research focused on the antimicrobial properties of 2-(4-methoxy-1H-indol-3-yl)ethanamine. Studies on other indole (B1671886) derivatives have been conducted, but direct data on this specific compound's efficacy and mechanisms against bacterial and fungal pathogens remains unpublished. nih.govnih.gov

Mechanisms of Action against Bacterial and Fungal Pathogens

No specific studies detailing the mechanisms of action of this compound against bacterial or fungal pathogens were identified in the available research. General antibacterial mechanisms for other classes of drugs include inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways. openstax.orgnih.govoregonstate.education

Structure-Activity Relationships in Antimicrobial Efficacy

Information regarding the structure-activity relationships (SAR) of this compound in the context of antimicrobial efficacy is not available in the current body of scientific literature. SAR studies for other antimicrobial compounds, such as peptides and tryptanthrin (B1681603) derivatives, have been conducted to optimize their therapeutic potential. nih.govresearchgate.netijaresm.comnih.govmdpi.com

Anticancer and Antiproliferative Research

The potential of this compound in cancer research is not well-documented. While some indole derivatives are generally investigated for their potential to induce apoptosis in cancer cells, specific data for this compound is sparse. smolecule.com Some in vitro studies on neuronal cultures have suggested that 4-methoxytryptamine may influence cell proliferation and apoptosis, but these findings are preliminary and not focused on cancer models.

Cellular Pathway Interference (e.g., Cell Cycle Arrest, Apoptosis Induction)

There is no specific evidence from published studies demonstrating that this compound induces cell cycle arrest or apoptosis in cancer cell lines. The mechanisms of apoptosis induction and cell cycle arrest are critical areas of anticancer research for many compounds, often involving complex signaling pathways. nih.govnih.govmdpi.comresearchgate.net

Target Identification and Validation (e.g., CDK1, VEGFR2, EGFR, PR)

No research is available that identifies or validates specific anticancer targets, such as Cyclin-Dependent Kinase 1 (CDK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), or Progesterone Receptor (PR), for this compound. Target identification is a crucial step in drug development, often utilizing genomic and proteomic approaches to find molecules that can be inhibited by therapeutic agents. nih.govmdpi.com

Investigations into Tau Aggregation Inhibition Mechanisms

There are no available scientific reports investigating the effects of this compound on the inhibition of Tau protein aggregation. The inhibition of Tau aggregation is a significant therapeutic strategy being explored for neurodegenerative conditions like Alzheimer's disease, with various small molecules being investigated for this purpose. nih.govnih.govbiorxiv.orgthe-scientist.comsemanticscholar.org

Antioxidant and Anti-inflammatory Research Frameworks

While direct and extensive research into the antioxidant and anti-inflammatory properties of this compound is not heavily documented in existing literature, the activities of structurally related methoxyindoles, particularly melatonin (B1676174) (N-acetyl-5-methoxytryptamine), provide a robust framework for potential investigation.

In the context of anti-inflammatory action, melatonin has been shown to modulate the inflammatory response through various mechanisms. researchgate.netresearchgate.netnih.gov A key pathway involves the regulation of transcription factors such as nuclear factor kappa B (NF-κB), which is central to the inflammatory process. researchgate.netnih.gov By inhibiting the activation and nuclear translocation of NF-κB, melatonin can downregulate the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β. researchgate.netresearchgate.net Recent research also points to the role of melatonin in modulating inflammasomes, particularly the NLRP3 inflammasome, which are multiprotein complexes that trigger the secretion of potent pro-inflammatory cytokines. researchgate.netscienceopen.com This suggests a research framework for this compound that would investigate its potential to inhibit key inflammatory signaling pathways like NF-κB and the activation of inflammasome complexes.

Antimalarial and Antitubercular Research Directions

The investigation of indole-containing molecules for antiparasitic and antibacterial properties is an active area of research. However, specific studies focusing on the antimalarial and antitubercular activities of this compound are not prominently featured in the available scientific literature.

Research into new antimalarial agents is critical due to the emergence of drug-resistant parasite strains. kff.org While various synthetic compounds and natural product extracts, such as those from Combretum molle, have been evaluated for their activity against Plasmodium species, the specific efficacy of 4-methoxytryptamine has not been a focus. kff.orgnih.gov Similarly, the development of novel treatments for tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. nih.gov Research has explored different chemical scaffolds, including the 4-aminopiperidine (B84694) series, though with limited success, indicating the need for novel structural classes. nih.gov Given that the indole nucleus is a common feature in many biologically active compounds, exploring the potential of this compound and its derivatives could represent a new direction in the search for antimalarial and antitubercular therapeutics. Future research could involve in vitro screening against Plasmodium falciparum and Mycobacterium tuberculosis strains to determine any potential growth-inhibitory activity.

Neuropsychiatric Research Applications (Focus on Molecular Mechanisms)

The neuropsychiatric research applications of this compound, also known as 4-Methoxytryptamine (4-MeO-T), are primarily centered on its interaction with serotonin (B10506) (5-HT) receptors. Its molecular mechanism of action is characterized by potent and selective agonism at specific serotonin receptor subtypes, which are known targets for psychedelic compounds and are implicated in various neuropsychiatric conditions.

Research has identified 4-MeO-T as a potent full agonist of the serotonin 5-HT₂ₐ receptor. wikipedia.org One study determined its half-maximal effective concentration (EC₅₀) to be 9.02 nM with a maximal efficacy (Eₘₐₓ) of 108% at this receptor. wikipedia.org The 5-HT₂ₐ receptor is a key target for classic psychedelic drugs, and its activation is believed to mediate their hallucinogenic effects. nih.govwisc.edu In contrast to some other psychoactive compounds, 4-MeO-T was found to be inactive as a releasing agent for the monoamines serotonin, norepinephrine, and dopamine (B1211576). wikipedia.org It does, however, act as a very low-potency serotonin reuptake inhibitor. wikipedia.org

The affinity of methoxy-substituted tryptamines for various serotonin receptors is influenced by the position of the methoxy (B1213986) group on the indole ring. Studies comparing different isomers have shown that 4- and 5-methoxy N,N-dimethyltryptamine derivatives bind with higher affinity to certain 5-HT receptors than their 6- and 7-methoxy counterparts. researchgate.net The interaction of these compounds, particularly at the 5-HT₁ₐ and 5-HT₂ₐ receptors, is crucial for their behavioral effects. nih.govwisc.edu While psychedelic effects are often linked to 5-HT₂ₐ agonism, the 5-HT₁ₐ receptor also plays a significant role in the activity of tryptamines like 5-MeO-DMT and is a validated therapeutic target for neuropsychiatric disorders. nih.govnih.gov The molecular pharmacology of 4-MeO-T, particularly its high efficacy at the 5-HT₂ₐ receptor, makes it a valuable tool for research into the structural basis of serotonin receptor activation and the development of novel therapeutics for neuropsychiatric disorders. wikipedia.orgnih.gov

Receptor Binding Profile of this compound (4-Methoxytryptamine)
ParameterReceptorValueReference
EC₅₀5-HT₂ₐ9.02 nM wikipedia.org
Eₘₐₓ5-HT₂ₐ108% wikipedia.org
Kᵢ5-HT₁F (human)36 nM researchgate.net
IC₅₀ (Reuptake Inhibition)Serotonin Transporter (SERT)4,114 nM wikipedia.org
EC₅₀ (Release)Serotonin, Norepinephrine, Dopamine>10,000 nM wikipedia.org

Table of Mentioned Compounds

Compound Name
This compound
4-Methoxytryptamine (4-MeO-T)
5-methoxytryptamine (B125070)
6-methoxytryptamine
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine)
Melatonin (N-acetyl-5-methoxytryptamine)
Pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline)
5-methoxytryptophol (5-MTOH)
Serotonin (5-hydroxytryptamine, 5-HT)
Norepinephrine
Dopamine
Interleukin-1 beta (IL-1β)
4-hydroxy-DMT (psilocin)

Structure Activity Relationship Sar and Computational Chemistry of 2 4 Methoxy 1h Indol 3 Yl Ethanamine

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The biological activity of tryptamines, including 2-(4-methoxy-1H-indol-3-yl)ethanamine, is significantly modulated by the nature and position of substituents on the indole ring. wikipedia.org The core structure, an indole ring linked to an amino group by an ethyl sidechain, serves as a scaffold for these modifications. wikipedia.org The 4-methoxy group in this compound is a critical determinant of its interaction with biological targets, particularly serotonin (B10506) receptors like 5-HT₂A.

Research on various 4-substituted tryptamines demonstrates that an oxygenated substituent at this position is a key feature for activity. acs.org Studies comparing 4-hydroxy and 4-acetoxy tryptamine (B22526) analogs have shown that these compounds are potent agonists at the 5-HT₂A receptor. acs.orgnih.gov While most 4-hydroxy tryptamines exhibit high efficacy, O-acetylation can sometimes lead to a slight reduction in the maximum response. nih.gov

The position of the methoxy (B1213986) group is crucial. For instance, moving the methoxy group to other positions on the indole ring, such as positions 5, 6, or 7, can negatively affect the affinity for the 5-HT₂A receptor. biomolther.org This highlights the specific role of the 4-position in facilitating favorable interactions with the receptor.

Furthermore, the electronic properties and lipophilicity of the substituent at the 4-position are important factors. Studies on related phenethylamines have shown that increased lipophilicity and the electron-withdrawing nature of the 4-position substituent can enhance receptor affinity. nih.gov This suggests that the methoxy group in this compound contributes to a favorable electronic and lipophilic profile for receptor binding.

Ring PositionSubstituent Effect on 5-HT₂A Receptor Affinity
4 An oxygen-containing group (like methoxy or hydroxy) is generally favorable for high affinity and agonist activity. acs.orgnih.gov
5, 6, 7 Methoxy groups at these positions have been shown to have a negative impact on 5-HT₂A receptor affinity. biomolther.org

Impact of Ethanamine Side Chain Modifications on Activity

Modifications to the ethanamine side chain of this compound also have a profound impact on its pharmacological profile. The primary amine of the ethanamine side chain is a key site for structural alterations, particularly N-alkylation.

Systematic investigations into N,N-dialkyltryptamines have shown that the nature of the alkyl groups can fine-tune the compound's activity. acs.org For example, increasing the length of the N-alkyl chains can alter the potency and efficacy at serotonin receptors. nih.gov While N-propyl and N-butyl substitutions on amphetamines have been shown to decrease activity, the effects can be more complex within the tryptamine class. nih.gov

In the context of 4-substituted tryptamines, moving from N,N-dimethyl (DMT) to N,N-diethyl (DET) or N,N-diisopropyl (DIPT) analogs can lead to variations in receptor binding and functional activity. acs.orgnih.gov These changes are attributed to the steric bulk and lipophilicity of the N-alkyl groups, which can influence how the molecule fits into the receptor's binding pocket and its ability to activate the receptor.

The combination of modifications to both the indole ring and the side chain can lead to compounds with unique properties. For example, the presence of a 4-chloro substituent on amphetamines and cathinones consistently increases potency at the serotonin transporter (SERT), and this effect is compounded by N-alkylation. nih.gov This principle of combined modifications highlights the potential for creating a wide range of pharmacological profiles by altering the ethanamine side chain of 4-methoxy-tryptamine.

Side Chain ModificationGeneral Effect on Activity
N-methylation/N-ethylation Can systematically improve potency at the serotonin transporter (SERT). nih.gov
Lengthening N-alkyl chains Can lead to greater locomotor stimulant effects in some classes of compounds. nih.gov Pharmacological activity may decrease if the N-alkyl chain is lengthened beyond an ethyl group in certain amphetamine-type drugs. nih.gov
N,N-dialkyl substitutions (e.g., DMT, DET, DIPT) The specific alkyl groups influence potency and efficacy at serotonin receptors. acs.orgnih.gov

Computational Approaches in Lead Optimization and Compound Design

Computational chemistry has become an indispensable tool in the design and optimization of novel compounds, including derivatives of this compound. These in silico methods allow for the prediction of molecular properties and interactions, guiding the synthesis of promising new molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. fip.org For this compound and its analogs, docking studies can provide insights into their binding modes within the active sites of serotonin receptors. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com

Molecular dynamics (MD) simulations build upon docking results by providing a time-dependent view of the ligand-receptor complex. f1000research.com MD simulations can assess the stability of the docked pose and reveal the dynamic behavior of the complex over time. nih.govajchem-a.com This information is crucial for understanding the nuances of receptor activation and for designing compounds with improved stability and binding affinity. f1000research.com For example, MD simulations can help identify critical amino acid residues involved in the binding of a ligand, guiding further structure-activity relationship studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com

For tryptamine derivatives, QSAR studies can identify the key physicochemical properties that govern their receptor affinity and functional activity. nih.gov These properties can include lipophilicity, electronic parameters, and steric descriptors. nih.gov For instance, QSAR studies on related compounds have shown that the lipophilicity and electron-withdrawing character of substituents at the 4-position of the aromatic ring are correlated with 5-HT₂ receptor affinity. nih.gov While QSAR can be a powerful tool for predicting binding affinity, it may not always be able to distinguish between agonists and antagonists without additional functional data. nih.gov

ADME and Drug-Likeness Predictions for Compound Selection (in silico parameters)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. researchgate.neteurekaselect.com These computational models assess the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties. nih.gov

For this compound and its derivatives, in silico tools can predict parameters such as water solubility, permeability across biological membranes (like the Caco-2 cell model), and potential for metabolism by key enzymes. mdpi.com For example, predictions can be made about a compound's ability to cross the blood-brain barrier, which is essential for centrally acting drugs. nih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides guidelines for properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com By evaluating these in silico parameters, researchers can prioritize the synthesis of compounds that are more likely to have favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. researchgate.netmdpi.com

In Silico ParameterDescriptionRelevance
Molecular Weight The mass of a molecule.Influences absorption and distribution.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Affects solubility, absorption, and membrane permeability. mdpi.com
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (e.g., O, N).Influences solubility and binding to receptors.
Hydrogen Bond Acceptors The number of electronegative atoms (e.g., O, N) with lone pairs.Influences solubility and binding to receptors.
Caco-2 Permeability A measure of a compound's ability to cross the intestinal epithelial barrier. mdpi.comPredicts intestinal absorption. eurekaselect.com
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the barrier between the blood and the central nervous system. nih.govEssential for drugs targeting the brain.

Future Research Directions and Translational Opportunities for 2 4 Methoxy 1h Indol 3 Yl Ethanamine

Development of Novel Analogues with Enhanced Selectivity and Potency

A significant area of future research lies in the rational design and synthesis of novel analogues of 2-(4-methoxy-1H-indol-3-yl)ethanamine. The primary objective is to create derivatives with improved selectivity for specific receptor subtypes and enhanced potency, which could lead to more targeted therapeutic agents with fewer off-target effects.

The tryptamine (B22526) scaffold offers several positions for chemical modification, including the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the methoxy (B1213986) group. Structure-activity relationship (SAR) studies on related 4-substituted tryptamines have demonstrated that modifications at these sites can significantly influence pharmacological activity. For instance, N,N-dialkylation of the terminal amine can modulate receptor affinity and efficacy. A study on 4-MeO-DMT, the N,N-dimethylated analogue of 4-methoxytryptamine, has shown high affinity for several serotonin (B10506) receptors. wikipedia.org

Future work could focus on synthesizing a broader range of N-substituted and ring-substituted derivatives of 4-methoxytryptamine. For example, exploring different alkyl and aryl substitutions on the nitrogen atom could fine-tune selectivity for various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C. Furthermore, modifications to the methoxy group, such as replacement with other alkoxy groups or functional moieties, could alter the compound's pharmacokinetic and pharmacodynamic properties. A systematic investigation of these novel analogues, including their receptor binding affinities and functional activities, will be crucial for identifying candidates with superior pharmacological profiles.

Table 1: Receptor Binding Affinities of 4-MeO-DMT, a close analogue of this compound

ReceptorBinding Affinity (Ki, nM)
5-HT1A235
5-HT2A68–1,300
5-HT2C340
Data sourced from studies on 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT). wikipedia.org

Exploration of New Biological Targets and Mechanisms of Action

While this compound is known to be a potent full agonist at the serotonin 5-HT2A receptor, its complete biological target profile may be broader. wikipedia.org Future research should aim to explore its interactions with other receptors and signaling pathways to uncover novel mechanisms of action.

Delving into the downstream signaling cascades activated by 4-methoxytryptamine at its primary and potential secondary targets is another critical research direction. This would involve studying its effects on intracellular second messengers, protein-protein interactions, and gene expression. Understanding these intricate mechanisms will provide a more complete picture of its cellular and physiological effects.

Integration of Omics Technologies in Mechanistic Elucidation

The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful and unbiased approach to elucidate the complex biological effects of this compound. These technologies can provide a global snapshot of the molecular changes that occur in a biological system upon exposure to the compound.

While specific omics studies on 4-methoxytryptamine are currently lacking, research on related compounds provides a roadmap for future investigations. For example, a study on the metabolic profiling of a different methoxy-substituted compound, 4-methoxy-α-PVP, successfully identified its metabolites using human liver microsomes and hepatocytes. nih.gov A similar metabolomic approach could be used to identify the metabolic fate of 4-methoxytryptamine in various biological systems.

Furthermore, proteomic and transcriptomic analyses of cells or tissues treated with 4-methoxytryptamine could reveal novel protein targets and affected cellular pathways. This information could provide valuable insights into its mechanism of action and potential therapeutic applications. Creative Proteomics offers platforms for the comprehensive analysis of tryptamine and its derivatives, which could be leveraged for such studies. creative-proteomics.com

Applications in Chemical Biology and Tool Compound Development

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical tools for studying the function of their biological targets. The development of "tool compounds" from the 4-methoxytryptamine scaffold is a promising area for future research.

These tool compounds can be created by chemically modifying the parent molecule to include reporter groups such as fluorescent tags or biotin. rsc.orgcolumbia.edu Fluorescently labeled 4-methoxytryptamine analogues could be used to visualize the localization and trafficking of their target receptors in living cells, providing insights into receptor dynamics and regulation. rsc.orgcolumbia.edu The introduction of a methoxy group at the 4-position of a naphthalimide fluorophore has been shown to enhance its detection sensitivity, a principle that could be applied to the design of novel probes. nih.gov

Similarly, biotinylated derivatives of 4-methoxytryptamine could be used for affinity-based purification of its binding partners, enabling the identification of novel interacting proteins and the characterization of receptor complexes. nih.govnih.govmdpi.com The development of such chemical probes would provide powerful tools for dissecting the molecular pharmacology of the receptors and other proteins with which this compound interacts.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-methoxy-1H-indol-3-yl)ethanamine to improve yield and purity?

Methodological Answer: The synthesis of indole derivatives like this compound typically involves coupling reactions under controlled conditions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Acid Catalysis : Hydrochloric acid facilitates salt formation, improving crystallinity and purity .
  • Temperature Control : Reflux conditions (~80°C) optimize reaction rates while minimizing side products .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the compound with >95% purity .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetonitrileHigh efficiency
CatalystHCl (1.0 M)Salt stabilization
Temperature80°C (reflux)Reduced byproducts
Purification MethodEthanol/water recrystallizationHigh purity

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., methoxy group at δ 3.8 ppm and indole protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 205.1214 for C11_{11}H14_{14}N2_2O) .
  • X-ray Crystallography : Resolves 3D structure, including bond angles and dihedral angles (e.g., C3-C2-N1 bond angle of 112.5°) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) .

Q. Table 2: Key Characterization Data

TechniqueDiagnostic FeatureReference
1^1H NMRMethoxy singlet at δ 3.8 ppm
HRMS[M+H]+^+ at m/z 205.1214
X-rayC3-C2-N1 bond angle: 112.5°

Advanced Research Questions

Q. How do substituents on the indole ring influence the pharmacological activity of this compound derivatives?

Methodological Answer: Substituent effects are studied through structure-activity relationship (SAR) experiments:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance binding to serotonin receptors by increasing dipole interactions .
  • Steric Effects : Bulky groups (e.g., benzyl at position 1) reduce activity by hindering target access .
  • Methoxy Positioning : A 4-methoxy group (vs. 5- or 7-methoxy) maximizes bioavailability due to optimal lipophilicity (logP ~1.8) .

Q. Experimental Design :

Synthesize analogs with varied substituents.

Test receptor binding (e.g., 5-HT2A_{2A} radioligand assays).

Correlate activity with computational parameters (e.g., Hammett σ values) .

Q. What computational approaches are recommended to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in serotonin receptors. Focus on hydrogen bonding with Ser159 and π-π stacking with Trp340 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability (e.g., RMSD <2.0 Å indicates robust binding) .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area (PSA) and partition coefficient (logD) .

Case Study :
A docking study of 4-methoxy derivatives showed a 30% higher binding affinity to 5-HT2A_{2A} compared to 5-methoxy analogs, aligning with experimental IC50_{50} data .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Resolve by:

Structural Reanalysis : Verify substituent positions via X-ray crystallography (e.g., 4-methoxy vs. 5-methoxy misassignment) .

Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times).

Meta-Analysis : Compare logD values and receptor subtypes across studies .

Example : A 2023 study reported conflicting IC50_{50} values for 4-chloro analogs; reanalysis revealed differences in cell membrane permeability due to salt form (hydrochloride vs. free base) .

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-methoxy-1H-indol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-1H-indol-3-yl)ethanamine

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